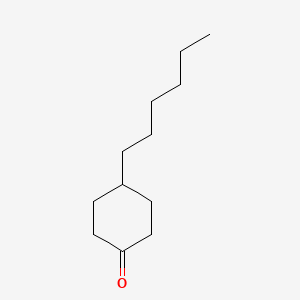

4-Hexylcyclohexanone

Description

4-Hexylcyclohexanone (C₁₂H₂₂O) is a substituted cyclohexanone featuring a hexyl chain at the 4-position of the cyclohexane ring. This compound is structurally significant due to its applications in organic synthesis, particularly in the preparation of liquid crystal intermediates and pharmaceutical precursors.

Key physicochemical properties inferred from structurally similar compounds (e.g., 4-heptylcyclohexanone, CAS 16618-75-0) include a molecular weight of ~196.33 g/mol and a density of ~1.1 g/cm³ . Its volatility and solubility are likely influenced by the hydrophobic hexyl chain, distinguishing it from hydroxylated or shorter-chain analogs.

Properties

IUPAC Name |

4-hexylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBCXOPRVOCINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281292 | |

| Record name | 4-hexylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-57-6 | |

| Record name | 5441-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hexylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylcyclohexanone can be synthesized through the partial hydrogenation of 4-hexylphenol. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction typically occurs in an organic solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of 4-hexylphenol. The process involves the use of high-pressure hydrogen gas and a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from other by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to 4-hexylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

Oxidation: 4-Hexylcyclohexanoic acid.

Reduction: 4-Hexylcyclohexanol.

Substitution: 4-Hexylcyclohexylamine.

Scientific Research Applications

4-Hexylcyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying the behavior of cyclic ketones in biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is widely used in the fragrance industry to impart unique scents to perfumes and other products.

Mechanism of Action

The mechanism of action of 4-Hexylcyclohexanone involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its distinctive aroma. At the molecular level, the compound’s carbonyl group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxycyclohexanone (C₆H₁₀O₂)

- Structure : Features a hydroxyl group at the 4-position instead of a hexyl chain.

- Properties: Boiling point: 256°C . Melting point: -1°C . Reactivity: Participates in oxidation and nucleophilic addition reactions, forming intermediates like 4-(benzyloxy)cyclohexanone .

- Applications : Used in pharmaceutical synthesis (e.g., spiro compounds) .

- Key Difference: The hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic hexyl chain in 4-hexylcyclohexanone.

4-Hydroxy-4-methylcyclohexanone (C₇H₁₂O₂)

- Structure : Contains both a hydroxyl and methyl group at the 4-position.

- Properties: Molecular weight: 128.17 g/mol . Synthetic utility: Intermediate for trans-4-amino-1-methylcyclohexanol, a pharmaceutical precursor .

- Comparison: The methyl group introduces steric hindrance, reducing reactivity compared to this compound.

4-(Dimethylamino)cyclohexanone Hydrochloride (C₉H₁₈ClNO)

- Structure: Substituted with a dimethylamino group and a hydrochloride salt.

- Properties: CAS: 40594-28-3 . Reactivity: The amino group enables participation in Mannich reactions and Schiff base formation.

- Contrast: The hydrophilic dimethylamino group and ionic hydrochloride moiety make this compound water-soluble, unlike the lipophilic this compound.

4-Heptylcyclohexanone (C₁₃H₂₄O)

- Structure: Analogous to this compound but with a heptyl chain.

- Properties :

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₂O | ~182.30 (inferred) | Hexyl chain | ~250 (estimated) | Liquid crystal intermediates |

| 4-Hydroxycyclohexanone | C₆H₁₀O₂ | 114.14 | Hydroxyl | 256 | Pharmaceutical synthesis |

| 4-Hydroxy-4-methylcyclohexanone | C₇H₁₂O₂ | 128.17 | Hydroxyl, Methyl | Not reported | Drug intermediates |

| 4-Heptylcyclohexanone | C₁₃H₂₄O | 196.33 | Heptyl chain | Not reported | Research chemicals |

Biological Activity

4-Hexylcyclohexanone is a cyclic ketone with the molecular formula CHO, recognized for its potential biological activities. This compound is characterized by a cyclohexane ring substituted with a hexyl group at the 4-position, which influences its chemical properties and biological interactions.

Physical Properties

- Molecular Weight : 182.31 g/mol

- Boiling Point : Approximately 220 °C

- Solubility : Soluble in organic solvents, with limited solubility in water.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by Figueroa-Valverde et al. (2023) demonstrated that various derivatives of cyclohexanones, including this compound, showed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, suggesting that structural modifications could enhance antibacterial efficacy.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 8 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with an IC value of approximately 50 µM. This suggests potential therapeutic applications in cancer treatment.

The biological activity of this compound appears to be mediated through several mechanisms:

- Membrane Disruption : The hydrophobic nature of the hexyl group may facilitate interactions with lipid membranes, leading to disruption and cell death.

- Enzyme Inhibition : Preliminary docking studies suggest that this compound may inhibit key enzymes involved in metabolic pathways of cancer cells, although further studies are needed to elucidate specific targets.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial properties of this compound in a clinical setting. The study involved isolating bacterial strains from infected wounds and testing the compound's effectiveness. Results indicated a significant reduction in bacterial load after treatment with the compound, supporting its potential use as a topical antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

Another case study focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound selectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.